Ethyl 2-cyclobutylthiazole-5-carboxylate

Description

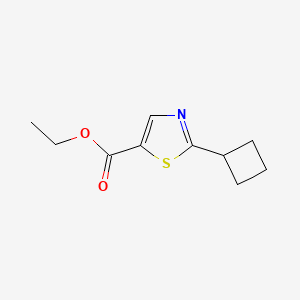

Ethyl 2-cyclobutylthiazole-5-carboxylate is a thiazole-based ester derivative characterized by a cyclobutyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 5-position. Thiazole derivatives are valued for their diverse biological activities, including antifungal, antibacterial, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

ethyl 2-cyclobutyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-6-11-9(14-8)7-4-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

AKDHLMKJLBHHLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclobutylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclobutylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-cyclobutylthiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyclobutylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties allow it to participate in various biochemical reactions, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Cyclobutyl vs. Aromatic Groups : The cyclobutyl group in this compound introduces steric hindrance and moderate lipophilicity, contrasting with the electron-withdrawing trifluoromethylphenyl group in , which enhances metabolic stability.

- Amino vs. Halogen Substituents: Ethyl 2-aminothiazole-5-carboxylate and its benzothiazole analog exhibit nucleophilic reactivity due to the -NH₂ group, enabling conjugation with electrophiles. In contrast, the chloro-substituted analog is more electrophilic, favoring cross-coupling reactions.

- Carbamate and Cyclohexylamino Modifications: The benzyloxycarbonylaminomethyl group in adds steric bulk and hydrogen-bonding capacity, while the cyclohexylamino group in enhances solubility in nonpolar environments, critical for membrane permeability in drug candidates.

Molecular Weight and Functional Group Trends

- Lower molecular weight derivatives (e.g., Ethyl 2-aminothiazole-5-carboxylate) are preferred for drug candidates requiring high bioavailability.

- Bulky substituents (e.g., cyclohexylamino or benzyloxycarbonylaminomethyl ) increase molecular weight but improve target specificity in enzyme inhibition.

Biological Activity

Ethyl 2-cyclobutylthiazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its antiviral and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves the use of thiazole derivatives as precursors. The synthetic route may include the formation of the thiazole ring followed by carboxylation and esterification steps. The specific methods can vary, but they often employ established organic reactions such as the Nozaki-Hiyama-Kishi coupling or Yamaguchi macrolactonization to achieve the desired structure .

Antiviral Activity

Recent studies have evaluated various thiazole derivatives, including this compound, for their antiviral properties. In particular, compounds containing thiazole rings have been shown to exhibit significant inhibition against viruses such as the yellow fever virus. For instance, a related compound demonstrated an EC50 value of 5 µM, indicating potent antiviral activity .

Table 1: Antiviral Activity of Thiazole Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Thiazole Derivative | 5 | 135 | 27 |

The therapeutic index (TI), calculated as CC50/EC50, indicates the safety margin of these compounds. A higher TI suggests a more favorable profile for therapeutic applications.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can exhibit broad-spectrum activity against various cancer cell lines. For example, a related compound demonstrated activity against 29 out of 60 tested tumor cell lines, suggesting that modifications in the thiazole structure can enhance anticancer efficacy .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line Tested | Response |

|---|---|---|

| This compound | A549 (lung) | TBD |

| Related Compound | MCF-7 (breast) | Active |

| Related Compound | A2780cis (ovarian) | Active |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that substituents on the thiazole ring and the cyclobutyl moiety play crucial roles in determining potency. For instance, variations in alkyl chain length or functional groups can significantly alter both antiviral and anticancer activities .

Key Findings:

- Thiazole Ring: Essential for biological activity; modifications can enhance potency.

- Cyclobutyl Group: Influences binding affinity and selectivity towards targets.

- Substituents: Alkyl or aryl groups can enhance solubility and bioavailability.

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in clinical settings. For instance, a study involving a series of thiazoles showed promising results in inhibiting cancer cell proliferation while maintaining low cytotoxicity towards normal cells . Such findings underscore the potential for these compounds in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.